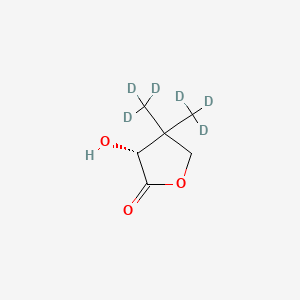
D-(-)-Pantolactone-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-(-)-Pantolactone-d6 is a deuterated form of D-(-)-Pantolactone, a chiral lactone derived from pantothenic acid (vitamin B5). The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-(-)-Pantolactone-d6 typically involves the deuteration of D-(-)-Pantolactone. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound with high isotopic purity. The use of deuterated solvents and reagents is crucial to minimize the presence of non-deuterated impurities.
Analyse Des Réactions Chimiques
Types of Reactions
D-(-)-Pantolactone-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated pantothenic acid derivatives.
Reduction: Reduction reactions can yield deuterated alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include deuterated derivatives of pantothenic acid, alcohols, and various substituted lactones.
Applications De Recherche Scientifique
D-(-)-Pantolactone-d6 has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in metabolic studies to trace biochemical pathways involving pantothenic acid.
Medicine: It serves as a reference standard in pharmacokinetic studies to understand the metabolism of pantothenic acid derivatives.
Industry: this compound is used in the production of deuterated drugs and other specialty chemicals.
Mécanisme D'action
The mechanism of action of D-(-)-Pantolactone-d6 involves its interaction with various enzymes and receptors in biological systems. The deuterium atoms in the molecule can influence the rate of enzymatic reactions, providing insights into the kinetic isotope effects. The compound targets pathways involving pantothenic acid, affecting processes such as coenzyme A synthesis and fatty acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-(-)-Pantolactone: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
L-(-)-Pantolactone: The enantiomer of D-(-)-Pantolactone, with different chiral properties.
Deuterated Lactones: Other deuterated lactones with similar isotopic properties but different chemical structures.
Uniqueness
D-(-)-Pantolactone-d6 is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and kinetic studies. The isotopic substitution enhances the stability and alters the reaction kinetics, making it a valuable tool in various scientific investigations.
Propriétés
Formule moléculaire |
C6H10O3 |
|---|---|
Poids moléculaire |
136.18 g/mol |
Nom IUPAC |
(3R)-3-hydroxy-4,4-bis(trideuteriomethyl)oxolan-2-one |
InChI |
InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1/i1D3,2D3 |
Clé InChI |
SERHXTVXHNVDKA-JJCAPIKSSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1(COC(=O)[C@@H]1O)C([2H])([2H])[2H] |
SMILES canonique |
CC1(COC(=O)C1O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















